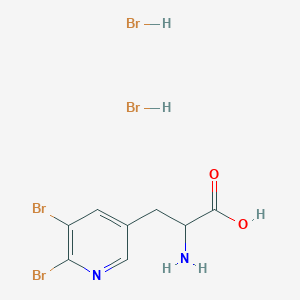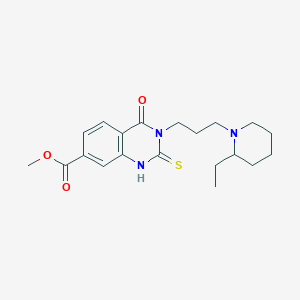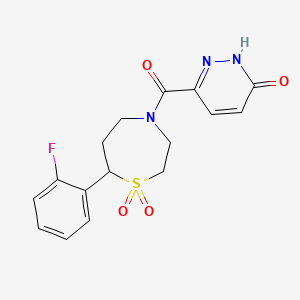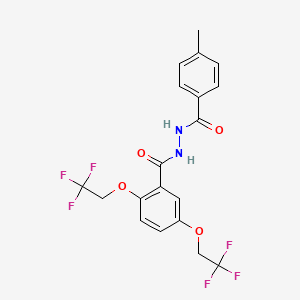
Tert-butyl 2-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylate group, which is a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl carbamates are often synthesized from the corresponding amines using tert-butyl chloroformate in the presence of a base .Aplicaciones Científicas De Investigación
Synthesis and Chiral Auxiliary Applications
Tert-butyl 2-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate has been used as a chiral auxiliary and a building block in peptide synthesis. Its effectiveness was demonstrated in the preparation of enantiomerically pure compounds, showcasing its utility in asymmetric synthesis. The compound has facilitated the synthesis of complex molecules with high enantiomer ratios, indicating its significant role in enhancing the stereoselectivity of chemical reactions (Studer, Hintermann, & Seebach, 1995).
Dimerization and Chemical Transformations
Research on tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids has shown that these compounds can dimerize in the presence of bases to form pyrrolidine analogs. This dimerization process, depending on the nature of the base used, leads to different isomers, contributing to the diversity of synthetic routes available for producing pyrrolidine derivatives (Leban & Colson, 1996).
Structural and Molecular Characterization
The compound has also been the subject of studies focused on its structural and molecular characteristics. For instance, X-ray crystallography and DFT analyses have been employed to understand the intramolecular interactions within certain derivatives of this compound. These studies provide insights into the compound's molecular structure and stability, which are crucial for its application in synthesis and material science (Çolak et al., 2021).
Drug Metabolism and Pharmacokinetics
While specific to drug metabolism, it's worth noting the study of CYP2C8- and CYP3A-mediated demethylation of related compounds, highlighting the metabolic pathways and characterization of metabolites. Such research underscores the importance of understanding the biotransformation of chemical entities, which can influence their design and application in various scientific fields (Prakash et al., 2008).
Propiedades
IUPAC Name |
tert-butyl 2-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-12(4,5)9(14)8-13/h9H,6-8,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRUCMLJPOPJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1CN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(N,N-dibutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2750766.png)
![N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2750768.png)
![4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2750769.png)
![(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2750775.png)
![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2750776.png)
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)
![3-[7-(4-Chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid](/img/structure/B2750782.png)


![1-[(2-Fluorophenyl)methyl]pyrazole](/img/structure/B2750786.png)
